molecular formula C13H9ClN2O7S B2634637 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid CAS No. 325732-20-5

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid

Cat. No.: B2634637
CAS No.: 325732-20-5
M. Wt: 372.73
InChI Key: ZHYGHPLLFOHMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid is a complex organic compound that features a sulfonamide group, a nitro group, and a hydroxyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzenesulfonamide to introduce the nitro group. This is followed by a coupling reaction with 2-hydroxybenzoic acid under specific conditions to form the final product. The reaction conditions often involve the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Introduction of hydroxyl or carboxyl groups.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonamide
  • 4-Chloro-3-nitrobenzoic acid
  • 4-Chloro-3-nitrobenzenesulfonic acid

Uniqueness

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid is unique due to the combination of functional groups it possesses. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O7S/c14-10-3-2-8(6-11(10)16(20)21)24(22,23)15-7-1-4-12(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYGHPLLFOHMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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